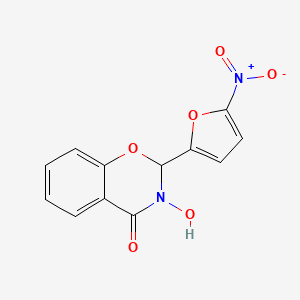
2,3-Dihydro-3-hydroxy-2-(5-nitro-2-furanyl)-4H-1,3-benzoxazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “NIOSH/DM3896000” is a chemical substance listed by the National Institute for Occupational Safety and Health (NIOSH). This compound is recognized for its significance in various industrial and research applications due to its unique chemical properties and potential health impacts.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “NIOSH/DM3896000” involves specific chemical reactions under controlled conditions. The exact synthetic route and reaction conditions are typically detailed in specialized chemical literature and industrial protocols. Generally, the synthesis may involve multiple steps, including the use of specific reagents, catalysts, and solvents to achieve the desired chemical structure.
Industrial Production Methods
Industrial production of “NIOSH/DM3896000” is carried out in large-scale chemical manufacturing facilities. The process involves stringent quality control measures to ensure the purity and consistency of the compound. The production methods may include batch or continuous processes, depending on the scale and requirements of the end product.
Analyse Des Réactions Chimiques
Types of Reactions
“NIOSH/DM3896000” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted analogs of “NIOSH/DM3896000”.
Applications De Recherche Scientifique
“NIOSH/DM3896000” has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic effects and applications in drug development.
Industry: Utilized in the manufacturing of various industrial products and materials.
Mécanisme D'action
The mechanism of action of “NIOSH/DM3896000” involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects through binding to receptors, enzymes, or other biomolecules, leading to a cascade of biochemical events. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds similar to “NIOSH/DM3896000” include other chemicals listed by NIOSH with comparable chemical structures and properties. Examples include various volatile organic compounds and nitroaromatic compounds.
Uniqueness
“NIOSH/DM3896000” is unique due to its specific chemical structure and properties, which distinguish it from other similar compounds
Propriétés
Numéro CAS |
98754-80-4 |
|---|---|
Formule moléculaire |
C12H8N2O6 |
Poids moléculaire |
276.20 g/mol |
Nom IUPAC |
3-hydroxy-2-(5-nitrofuran-2-yl)-2H-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C12H8N2O6/c15-11-7-3-1-2-4-8(7)20-12(13(11)16)9-5-6-10(19-9)14(17)18/h1-6,12,16H |
Clé InChI |
UGGMSFHFMFCUCV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C(O2)C3=CC=C(O3)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


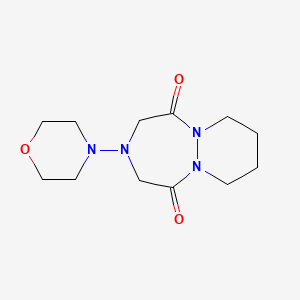
![N-Methyl-12-oxo-12H-quino[2,1-b]quinazoline-5-carboxamide](/img/structure/B12808813.png)


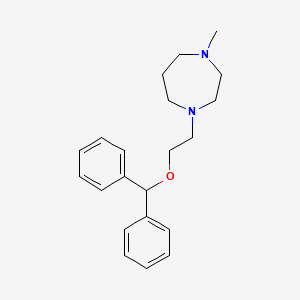
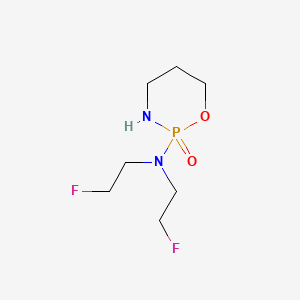
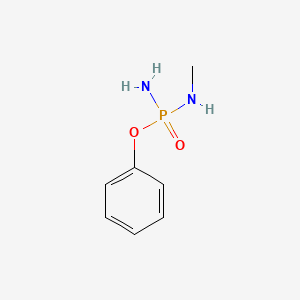
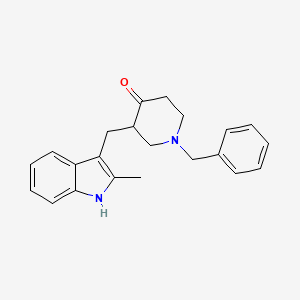
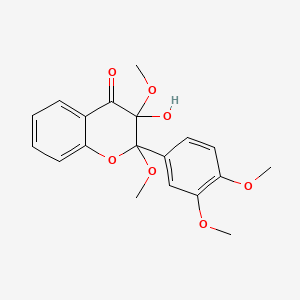

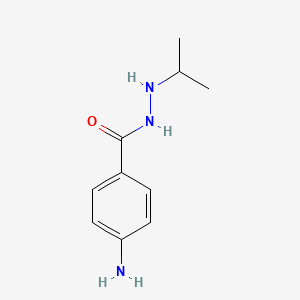
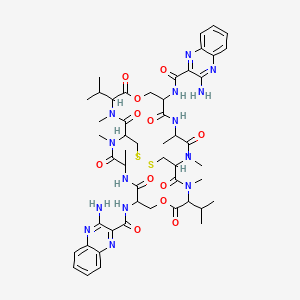
![4-(5-Nitro-1,3-thiazol-2-yl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B12808865.png)

